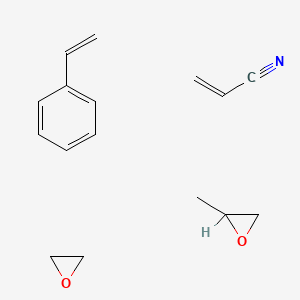
2-Methyloxirane;oxirane;prop-2-enenitrile;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloxirane, oxirane, prop-2-enenitrile, and styrene are organic compounds with significant industrial and scientific applications. Oxirane, commonly referred to as ethylene oxide, is a highly reactive epoxide used in various chemical processes . Styrene is a colorless liquid that evaporates easily and is used to make polystyrene plastics and resins .
Méthodes De Préparation
2-Methyloxirane
2-Methyloxirane can be synthesized through several methods. The chlorohydrin process involves the reaction of propylene with hypochlorous acid to produce chlorohydrin, which is then dehydrochlorinated with potassium hydroxide to yield 2-methyloxirane . Another method is the direct oxidation of propylene with an organic hydroperoxide .
Oxirane
Oxirane is typically produced by the oxidation of ethylene using oxygen or air in the presence of a silver catalyst .
Prop-2-enenitrile
Prop-2-enenitrile is produced industrially by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile .
Styrene
Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the removal of hydrogen from ethylbenzene in the presence of a catalyst .
Analyse Des Réactions Chimiques
2-Methyloxirane
2-Methyloxirane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form propylene glycol.
Polymerization: Can polymerize to form polyether polyols.
Ring-opening reactions: Reacts with nucleophiles such as alcohols and amines to form corresponding adducts.
Oxirane
Oxirane undergoes ring-opening reactions with nucleophiles, leading to the formation of glycols and other derivatives .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers .
Styrene
Styrene undergoes polymerization to form polystyrene, a widely used plastic .
Applications De Recherche Scientifique
2-Methyloxirane
2-Methyloxirane is used in the production of polyether polyols, which are essential for manufacturing polyurethane foams . It is also used to produce propylene glycol, which has applications in the pharmaceutical and food industries .
Oxirane
Oxirane is used as a sterilizing agent and in the production of ethylene glycol, which is a precursor for polyester fibers and resins .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, plastics, and synthetic rubber .
Styrene
Styrene is used to produce polystyrene, which is used in packaging, insulation, and disposable containers .
Mécanisme D'action
2-Methyloxirane
2-Methyloxirane exerts its effects through ring-opening reactions, where the strained three-membered ring reacts with nucleophiles, leading to the formation of various products .
Oxirane
Oxirane also undergoes ring-opening reactions, which are facilitated by the strain in the three-membered ring .
Prop-2-enenitrile
Prop-2-enenitrile polymerizes through a free-radical mechanism, forming long chains of polyacrylonitrile .
Styrene
Styrene polymerizes through a free-radical mechanism to form polystyrene .
Comparaison Avec Des Composés Similaires
2-Methyloxirane vs. Ethylene Oxide
2-Methyloxirane and ethylene oxide are both epoxides, but 2-methyloxirane is less reactive due to the presence of a methyl group, which provides steric hindrance .
Prop-2-enenitrile vs. Acrylamide
Prop-2-enenitrile and acrylamide are both used in polymer production, but acrylamide is more commonly used in the production of polyacrylamide for water treatment applications .
Styrene vs. Divinylbenzene
Styrene and divinylbenzene are both used in polymer production, but divinylbenzene is used to produce cross-linked polymers, which have higher mechanical strength .
Similar Compounds
- Ethylene oxide
- Acrylamide
- Divinylbenzene
Propriétés
Numéro CAS |
58050-75-2 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;2H,1H2;3H,2H2,1H3;1-2H2 |
Clé InChI |
WTDUCFZUUOWWOX-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Numéros CAS associés |
58050-75-2 113428-60-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


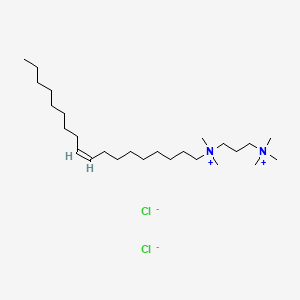

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
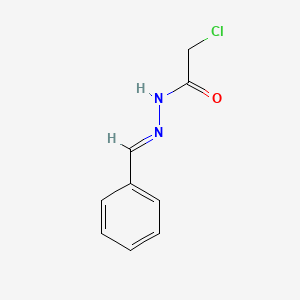
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
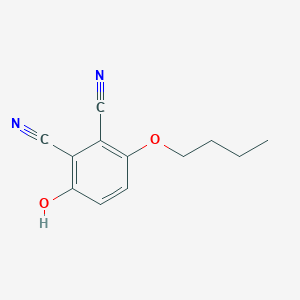

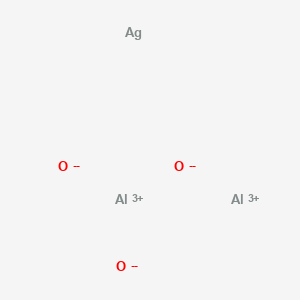

![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
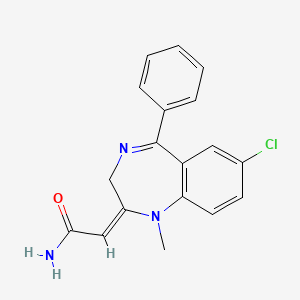
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
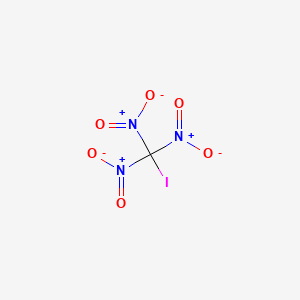
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
